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Compound of Interest

Compound Name: 2-Chlorooxazolo[4,5-b]pyridine

Cat. No.: B1370745

2-Chlorooxazolo[4,5-b]pyridine is a heterocyclic compound featuring a pyridine ring fused
with an oxazole ring. This structural motif is of significant interest to researchers in medicinal
chemistry and materials science. The fused ring system is considered a "privileged structure"
as its derivatives have been shown to interact with a wide range of biological targets, exhibiting
diverse pharmacological activities.[1][2] The presence of a reactive chlorine atom at the 2-
position makes this molecule a highly versatile and valuable building block for the synthesis of
more complex, functionalized molecules. This guide provides a comprehensive overview of its
fundamental properties, core reactivity, and applications, with a focus on its practical use in a
research and development setting.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of 2-Chlorooxazolo[4,5-b]pyridine is the first step
in its effective utilization. These properties dictate its handling, storage, and behavior in
chemical reactions.
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Property Value Source
CAS Number 325976-45-2 [31[4]
Molecular Formula CeH3CIN20 [5]
Molecular Weight 154.55 g/mol [5]
2-chloro-[6][7]oxazolo[4,5-
IUPAC Name . [5]
b]pyridine
Canonical SMILES C1=CN=C2C(=C1)N=C(02)ClI [8]
Not explicitly stated, likely a
Appearance .
solid at room temperature.
Purity Typically available at 297% 9]

Note: Some properties like melting and boiling points are not consistently reported for the
parent compound but are available for derivatives.

Structural Diagram

I/ Define nodes for the atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; O3
[label="0", pos="1.7,0!"]; C4 [label="C", pos="0.8,-1!"]; C5 [label="C", pos="-0.5,-1!"]; C6
[label="C", pos="-1.3,0!"]; N7 [label="N", pos="-0.8,1!"]; Cl [label="CI", pos="2.5,2.5!"]; H1
[label="H", pos="-2.3,0!"]; H2 [label="H", pos="-1, -2!"]; H3 [label="H", pos="1.2, -2!"];

// Draw bonds C2 -- N1; N1 -- C4 [style=invis]; // for positioning C2 -- O3; O3 -- C4; C4 -- C5
[style=double]; C5 -- C6; C6 -- N7 [style=double]; N7 -- N1; C4 -- N7; C2 -- Cl; C6 -- H1; C5 --
H2; // Pyridine ring double bonds edge [style=double]; N1 -- C2 [style=invis]; N7 -- C6; C5 --
C4; } Caption: Chemical structure of 2-Chlorooxazolo[4,5-b]pyridine.

Synthesis of the Oxazolo[4,5-b]pyridine Core

The construction of the oxazolo[4,5-b]pyridine scaffold is typically achieved through the
cyclization of a substituted pyridine precursor. Acommon and effective method involves the
condensation of 2-amino-3-hydroxypyridine with a suitable reagent.
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One widely employed strategy uses carboxylic acids or their derivatives in the presence of a
dehydrating and cyclizing agent, such as polyphosphoric acid (PPA).[10][11] This approach
facilitates the formation of the oxazole ring fused to the pyridine backbone. For instance,
reacting 2-amino-3-hydroxypyridine with chloroacetic acid derivatives under these conditions
can yield the desired chloro-substituted oxazolopyridine intermediates.[10]

Click to download full resolution via product page

Chemical Reactivity: The Role of the C-2 Chlorine

The synthetic utility of 2-Chlorooxazolo[4,5-b]pyridine stems almost entirely from the
reactivity of the chlorine atom at the 2-position. This position is highly activated towards
nucleophilic attack.

Causality of Reactivity: The electron density at the C-2 carbon is significantly reduced due to
the inductive and mesomeric (resonance) effects of two electronegative atoms:

» Pyridine Nitrogen (N-7): The nitrogen atom in the pyridine ring withdraws electron density
from the entire ring system, making the carbons more electrophilic.

» Oxazole Oxygen (O-3) and Nitrogen (N-1): The atoms within the fused oxazole ring also
contribute to the electron-deficient nature of the C-2 position.

This electronic arrangement makes the C-2 carbon an excellent electrophile, readily
undergoing nucleophilic aromatic substitution (SNAr) reactions.[12][13][14]

Nucleophilic Aromatic Substitution (SNATr)

The primary reaction pathway is the SNAr mechanism, which proceeds via an addition-
elimination sequence. A nucleophile attacks the electrophilic C-2 carbon, temporarily breaking
the aromaticity of the ring to form a high-energy anionic intermediate known as a Meisenheimer
complex. This intermediate is stabilized by resonance, with the negative charge delocalized
onto the electronegative nitrogen atom of the pyridine ring.[13] The subsequent elimination of
the chloride leaving group restores aromaticity and yields the substituted product.
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This pathway allows for the facile introduction of a wide variety of functional groups by using
different nucleophiles, such as:

e Amines (R-NHz2): To form 2-amino derivatives.
 Alcohols/Alkoxides (R-OH / R-O~): To form 2-alkoxy derivatives.

e Thiols/Thiolates (R-SH / R-S~): To form 2-thioether derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond classical SNAr, 2-Chlorooxazolo[4,5-b]pyridine is an excellent substrate for modern
cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction provides
a powerful and general method for forming carbon-nitrogen bonds.[15]

Buchwald-Hartwig Amination: This reaction uses a palladium catalyst, a phosphine ligand, and
a base to couple aryl halides with primary or secondary amines.[16][17] The choice of ligand is
critical and often requires optimization, with bulky, electron-rich phosphines generally giving the
best results for aryl chlorides.[16] The reaction is indispensable for synthesizing libraries of N-
substituted compounds for drug discovery.

Click to download full resolution via product page

Applications in Drug Discovery and Medicinal
Chemistry

The oxazolo[4,5-b]pyridine scaffold is a key pharmacophore found in molecules with a broad
spectrum of biological activities. Derivatives have been investigated for use as:

» Antibacterial Agents: Some compounds are thought to act as analogues of adenine and
guanine, potentially inhibiting nucleic acid synthesis or enzymes like DNA gyrase.[18]
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Studies have shown good activity against various bacterial strains, including methicillin-
resistant Staphylococcus aureus (MRSA).[19][20]

Anticancer Agents: Certain derivatives have been explored for their potential to inhibit key
signaling pathways involved in tumor growth and survival.[5]

Enzyme Inhibitors: The versatile structure can be tailored to fit the active sites of various
enzymes, making it a valuable starting point for developing targeted inhibitors.[5]

2-Chlorooxazolo[4,5-b]pyridine is the critical starting material for accessing these diverse

derivatives. Its reactivity allows for the systematic modification of the 2-position, enabling the

generation of large compound libraries for high-throughput screening and structure-activity
relationship (SAR) studies.

Exemplary Experimental Protocol: Nucleophilic
Substitution with Morpholine

This protocol describes a general procedure for the SNAr reaction, which must be validated

and optimized for specific laboratory conditions.

Objective: To synthesize 2-morpholinooxazolo[4,5-b]pyridine.

Materials:

2-Chlorooxazolo[4,5-b]pyridine (1.0 eq)

Morpholine (1.2 eq)

Potassium Carbonate (K2COs) or another suitable base (2.0 eq)

Dimethylformamide (DMF) or another polar aprotic solvent

Ethyl acetate (for extraction)

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)
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Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer and heat plate

Separatory funnel

Rotary evaporator

Standard laboratory glassware

Procedure:

Reaction Setup: To a clean, dry round-bottom flask, add 2-Chlorooxazolo[4,5-b]pyridine
(1.0 eq) and the solvent (e.g., DMF).

o Addition of Reagents: Add the base (e.g., K2COs, 2.0 eq) followed by the slow addition of
morpholine (1.2 eq) while stirring at room temperature.

e Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using
Thin Layer Chromatography (TLC).

e Quenching: Once the starting material is consumed, cool the reaction to room temperature
and quench by adding water.

o Work-up:

o Transfer the mixture to a separatory funnel.

o

Extract the aqueous layer three times with ethyl acetate.

[¢]

Combine the organic layers and wash with brine.

[¢]

Dry the combined organic phase over anhydrous MgSOea, filter, and concentrate under
reduced pressure using a rotary evaporator.
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« Purification: Purify the crude product via column chromatography on silica gel to yield the
pure 2-morpholinooxazolo[4,5-b]pyridine.

Safety and Handling

2-Chlorooxazolo[4,5-b]pyridine and its structural isomer 2-chlorooxazolo[5,4-b]pyridine are
classified as hazardous chemicals.[9][21] Standard laboratory safety precautions are

mandatory.
Hazard Information Precautionary Measures
GHS Pictograms: Skull and Crossbones, Prevention (P-statements): P260, P264, P270,
Exclamation Mark, Health Hazard P271, P280

Hazard Statements (H-statements):[9][21] H302: ) _ _
) ) Handling: Use only in a well-ventilated area,
Harmful if swallowed. H312: Harmful in contact i )
) ) o preferably a chemical fume hood. Avoid
with skin. H315: Causes skin irritation. H319: ) )
) o ) breathing dust/fume/gas/mist/vapors/spray.
Causes serious eye irritation. H332: Harmful if ) )
) ) o Wash skin thoroughly after handling.[21]
inhaled. H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear
protective gloves, protective clothing, and

eye/face protection.[9]

Storage: Store in a well-ventilated place. Keep

container tightly closed. Store locked up.[21]

This information is a summary and not a substitute for a full Safety Data Sheet (SDS), which
should be consulted before handling the compound.[21][22][23]

Spectroscopic Analysis Guidance

While a specific spectrum is not provided, the following are expected characteristics for
structural confirmation:

* H NMR: Three distinct signals are expected in the aromatic region (typically 7.0-8.5 ppm)
corresponding to the protons on the pyridine ring. Their splitting patterns (doublets, doublets
of doublets) will be indicative of their coupling with each other.
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e 13C NMR: Six signals corresponding to the carbons of the fused ring system. The signal for
C-2 (the carbon bonded to chlorine) will be significantly affected by the electronegative
substituent.

» IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C and C=N
stretching within the rings, and C-O-C stretching from the oxazole moiety.

o Mass Spectrometry: The molecular ion peak (M*) should be observed at m/z corresponding
to the molecular weight (154.55), with a characteristic isotopic pattern (M+2 peak at ~33%
intensity of M+) due to the presence of the 37Cl isotope.

Conclusion

2-Chlorooxazolo[4,5-b]pyridine is a cornerstone reagent for chemists engaged in the
synthesis of functional heterocyclic molecules. Its well-defined reactivity, centered on the
activated C-2 position, provides reliable and versatile pathways for molecular elaboration
through both classical nucleophilic substitution and modern cross-coupling chemistry. Its role
as a precursor to a wide array of biologically active compounds solidifies its importance as a
high-value building block in the fields of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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